molecular formula C5H7BrN2O B1371298 (4-bromo-2-methyl-1H-imidazol-5-yl)methanol

(4-bromo-2-methyl-1H-imidazol-5-yl)methanol

Cat. No.: B1371298
M. Wt: 191.03 g/mol
InChI Key: RFNWWGZVGMIOCQ-UHFFFAOYSA-N
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Description

(4-bromo-2-methyl-1H-imidazol-5-yl)methanol is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromine atom at position 4, a hydroxymethyl group at position 5, and a methyl group at position 2. The molecular formula of this compound is C5H7BrN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-2-methyl-1H-imidazol-5-yl)methanol can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis protocols. These protocols may include the use of specific catalysts and reagents to ensure high yield and purity. The exact methods can vary depending on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions: (4-bromo-2-methyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-bromo-2-methyl-1H-imidazol-5-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-bromo-2-methyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

  • 4-Bromo-5-methylimidazole
  • 4-Hydroxy-5-methylimidazole
  • 4-Bromo-2-methylimidazole

Comparison: (4-bromo-2-methyl-1H-imidazol-5-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C5H7BrN2O

Molecular Weight

191.03 g/mol

IUPAC Name

(4-bromo-2-methyl-1H-imidazol-5-yl)methanol

InChI

InChI=1S/C5H7BrN2O/c1-3-7-4(2-9)5(6)8-3/h9H,2H2,1H3,(H,7,8)

InChI Key

RFNWWGZVGMIOCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)CO)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-5-hydroxymethyl-2-methylimidazole was prepared according to the procedure described by S. P. Watson, Synthetic Communications, 22, 2971-2977 (1992). A solution of 4-bromo-5-hydroxymethyl-2-methylimidazole (4.18 g, 21.9 mmol) was refluxed with manganese dioxide (16.1 g) in 1:1 methylene chloride:dioxane (200 mL) for 16 h. The cooled reaction was filtered through celite and concentrated to yield the title compound as a pale yellow solid.
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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